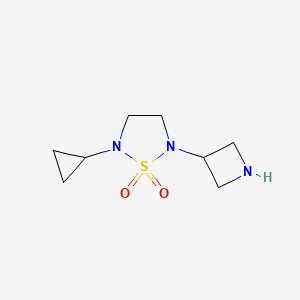

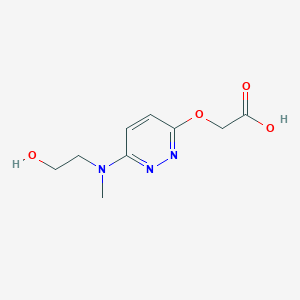

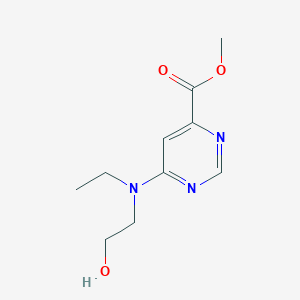

2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Descripción general

Descripción

“2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound . Unfortunately, there is not much information available about this specific compound.

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the SMILES string is “Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2” and the InChI key is "AXHOLMAQHXNIGR-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its empirical formula, molecular weight, and form. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the empirical formula is “C7H14N2O2S · 2HCl”, the molecular weight is “263.19”, and the form is "solid" .Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel pharmaceuticals. Its unique structure allows for the creation of small-molecule drugs that can interact with biological targets in specific ways. For example, the azetidine moiety is known for its bioisosteric properties, which can mimic peptide bonds in biological systems . This makes it a candidate for the development of peptidomimetic drugs, potentially useful in treating a range of diseases from metabolic disorders to infectious diseases.

Agriculture

In the agricultural sector, compounds like 2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide could be explored for their potential as growth promoters or pesticides. The thiadiazolidine ring system is of interest due to its potential activity against plant pathogens . Research could focus on developing derivatives that are effective in protecting crops from fungal, bacterial, or viral infections.

Materials Science

The compound’s robust heterocyclic framework makes it an interesting candidate for materials science applications. It could be used in the design of organic semiconductors or as a monomer in polymer synthesis. The presence of sulfur and nitrogen within the ring structure may impart high thermal stability and unique electronic properties to the resulting materials .

Environmental Science

Environmental remediation techniques could benefit from the incorporation of such heterocyclic compounds. Their potential to bind heavy metals or act as catalysts in the breakdown of pollutants warrants investigation. The compound’s structural components might be tailored to create selective filters or reactive agents that target specific environmental contaminants .

Biochemistry

In biochemistry, this compound could serve as a probe to study enzyme-substrate interactions, given its resemblance to biologically relevant motifs. It could be used to design inhibitors or activators for enzymes that are crucial in metabolic pathways. Additionally, its potential to form stable complexes with biomolecules could be valuable in structural biology studies to understand protein folding and function .

Pharmacology

Pharmacologically, the compound’s core structure could be modified to develop new therapeutic agents. The azetidine ring, in particular, is known to improve pharmacokinetic properties like membrane permeability and metabolic stability. This could lead to the discovery of drugs with better oral bioavailability and longer half-life in the body .

Safety And Hazards

Propiedades

IUPAC Name |

2-(azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c12-14(13)10(7-1-2-7)3-4-11(14)8-5-9-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIVCCFPSQMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(S2(=O)=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

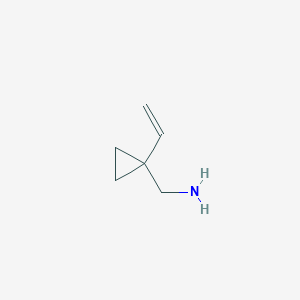

![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)

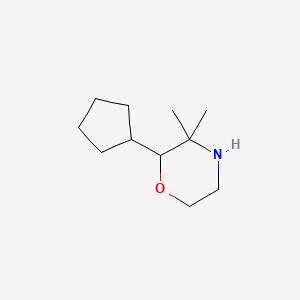

![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)

![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)

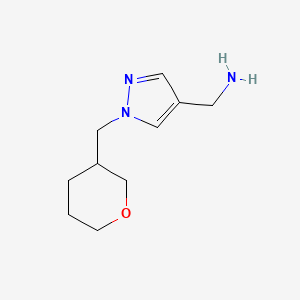

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)